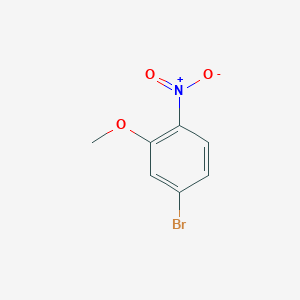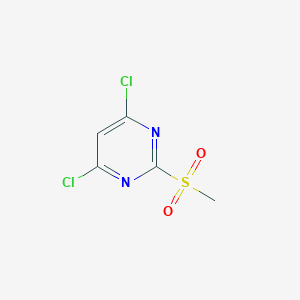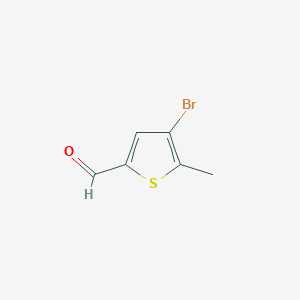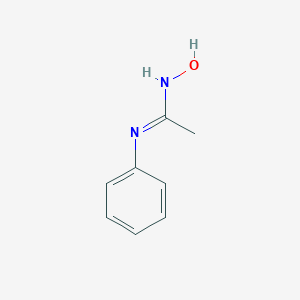
N-hydroxy-N'-phenylethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-N'-phenylethanimidamide, also known as HPEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-hydroxy-N'-phenylethanimidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and the induction of apoptosis in cancer cells. N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. N-hydroxy-N'-phenylethanimidamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化和生理效应
N-hydroxy-N'-phenylethanimidamide has been shown to have biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the formation of metal ion complexes. N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. N-hydroxy-N'-phenylethanimidamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In metal ion chelation, N-hydroxy-N'-phenylethanimidamide has been used as a ligand to form complexes with metal ions, which can be used in catalysis and material science.
实验室实验的优点和局限性
N-hydroxy-N'-phenylethanimidamide has several advantages and limitations for lab experiments. One advantage is its potential use in cancer treatment and enzyme inhibition. N-hydroxy-N'-phenylethanimidamide has been shown to have promising results in inhibiting the growth of cancer cells and inhibiting the activity of histone deacetylases. Another advantage is its use as a ligand for metal ion chelation, which can be used in catalysis and material science. However, one limitation is its low yield using current synthesis methods, which can limit its use in large-scale experiments. Another limitation is the lack of understanding of its mechanism of action, which can hinder its use in specific applications.
未来方向
There are several future directions for research on N-hydroxy-N'-phenylethanimidamide. One direction is the development of more efficient synthesis methods to increase the yield of N-hydroxy-N'-phenylethanimidamide. Another direction is the investigation of its mechanism of action, which can lead to the development of more specific applications. Further research can also be done on its potential use in cancer treatment and enzyme inhibition, as well as its use as a ligand for metal ion chelation. Additionally, research can be done on the toxicity and safety of N-hydroxy-N'-phenylethanimidamide for potential medical applications.
In conclusion, N-hydroxy-N'-phenylethanimidamide is a chemical compound that has potential applications in various fields, including cancer treatment, enzyme inhibition, and metal ion chelation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-hydroxy-N'-phenylethanimidamide can lead to the development of more specific and efficient applications.
合成方法
N-hydroxy-N'-phenylethanimidamide can be synthesized using different methods, including the reaction of N-phenylethanimidamide with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. Another method involves the reaction of N-phenylethanimidamide with hydroxylamine-O-sulfonic acid in the presence of sodium bicarbonate and acetic acid. The yield of N-hydroxy-N'-phenylethanimidamide using these methods ranges from 60% to 80%.
科学研究应用
N-hydroxy-N'-phenylethanimidamide has been used in various scientific research applications, including cancer treatment, enzyme inhibition, and metal ion chelation. In cancer treatment, N-hydroxy-N'-phenylethanimidamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In enzyme inhibition, N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In metal ion chelation, N-hydroxy-N'-phenylethanimidamide has been used as a ligand to form complexes with metal ions, which can be used in catalysis and material science.
属性
CAS 编号 |
5661-30-3 |
|---|---|
产品名称 |
N-hydroxy-N'-phenylethanimidamide |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
N-hydroxy-N'-phenylethanimidamide |
InChI |
InChI=1S/C8H10N2O/c1-7(10-11)9-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,9,10) |
InChI 键 |
JEQIXVBTQHSFPR-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC=C1)NO |
规范 SMILES |
CC(=NC1=CC=CC=C1)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



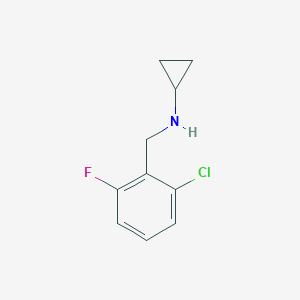
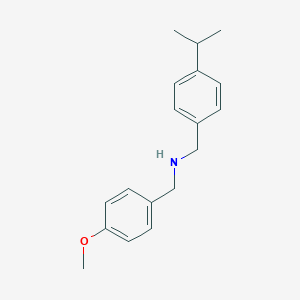
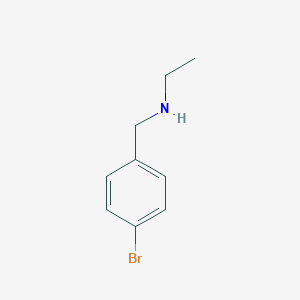
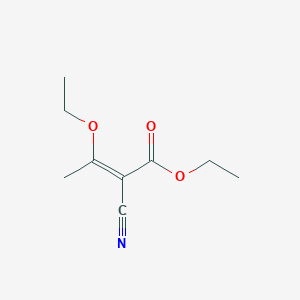
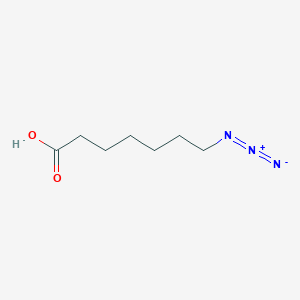
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
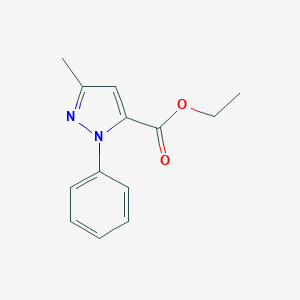
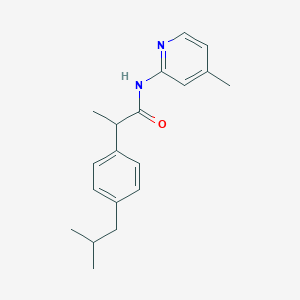
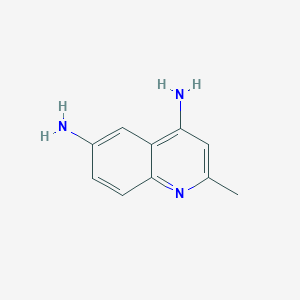
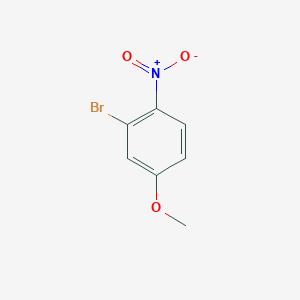
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
